molecular formula C16H12N4O3 B4176123 4-(2-Ethoxyanilino)-5-nitrobenzene-1,2-dicarbonitrile

4-(2-Ethoxyanilino)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B4176123
M. Wt: 308.29 g/mol
InChI Key: HERYJIAZNJTVAV-UHFFFAOYSA-N
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Description

4-(2-Ethoxyanilino)-5-nitrobenzene-1,2-dicarbonitrile is an organic compound that belongs to the class of phthalonitriles. This compound is characterized by the presence of an ethoxyphenyl group attached to an amino group, which is further connected to a nitrophthalonitrile core. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyanilino)-5-nitrobenzene-1,2-dicarbonitrile typically involves the reaction of 4-nitrophthalonitrile with 2-ethoxyaniline. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyanilino)-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium ethoxide, ethanol as solvent.

    Oxidation: Potassium permanganate, acetone as solvent.

Major Products Formed

    Reduction: 4-[(2-ethoxyphenyl)amino]-5-aminophthalonitrile.

    Substitution: 4-[(2-substituted phenyl)amino]-5-nitrophthalonitrile.

    Oxidation: 4-[(2-ethoxyphenyl)amino]-5-nitrosophthalonitrile.

Scientific Research Applications

4-(2-Ethoxyanilino)-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyanilino)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyphenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methoxyphenyl)amino]-5-nitrophthalonitrile
  • 4-[(2-chlorophenyl)amino]-5-nitrophthalonitrile
  • 4-[(2-bromophenyl)amino]-5-nitrophthalonitrile

Uniqueness

4-(2-Ethoxyanilino)-5-nitrobenzene-1,2-dicarbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

4-(2-ethoxyanilino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c1-2-23-16-6-4-3-5-13(16)19-14-7-11(9-17)12(10-18)8-15(14)20(21)22/h3-8,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERYJIAZNJTVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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